Cas no 1909337-40-1 (3-Bromo-2-iodoaniline hydrochloride)
3-Bromo-2-iodoaniline hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-2-iodoaniline hydrochloride
- 3-bromo-2-iodoaniline;hydrochloride
- Z2472859990
- 3-Bromo-2-iodoaniline hydrochloride
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- MDL: MFCD29907385
- Inchi: 1S/C6H5BrIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H
- InChI Key: SUIHPZNSBDBOCG-UHFFFAOYSA-N
- SMILES: IC1C(=CC=CC=1N)Br.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 99.1
- Topological Polar Surface Area: 26
3-Bromo-2-iodoaniline hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-268515-0.05g |
3-bromo-2-iodoaniline hydrochloride |
1909337-40-1 | 95.0% | 0.05g |
$19.0 | 2025-03-20 | |
| Enamine | EN300-268515-0.1g |
3-bromo-2-iodoaniline hydrochloride |
1909337-40-1 | 95.0% | 0.1g |
$27.0 | 2025-03-20 | |
| Enamine | EN300-268515-0.25g |
3-bromo-2-iodoaniline hydrochloride |
1909337-40-1 | 95.0% | 0.25g |
$40.0 | 2025-03-20 | |
| Enamine | EN300-268515-0.5g |
3-bromo-2-iodoaniline hydrochloride |
1909337-40-1 | 95.0% | 0.5g |
$62.0 | 2025-03-20 | |
| Enamine | EN300-268515-1.0g |
3-bromo-2-iodoaniline hydrochloride |
1909337-40-1 | 95.0% | 1.0g |
$80.0 | 2025-03-20 | |
| Enamine | EN300-268515-2.5g |
3-bromo-2-iodoaniline hydrochloride |
1909337-40-1 | 95.0% | 2.5g |
$175.0 | 2025-03-20 | |
| Enamine | EN300-268515-5.0g |
3-bromo-2-iodoaniline hydrochloride |
1909337-40-1 | 95.0% | 5.0g |
$324.0 | 2025-03-20 | |
| Enamine | EN300-268515-10.0g |
3-bromo-2-iodoaniline hydrochloride |
1909337-40-1 | 95.0% | 10.0g |
$601.0 | 2025-03-20 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB020590159-1g |
3-bromo-2-iodoaniline hydrochloride |
1909337-40-1 | 95+% | 1g |
¥5116.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB020590159-5g |
3-bromo-2-iodoaniline hydrochloride |
1909337-40-1 | 95+% | 5g |
¥12911.00 | 2023-09-15 |
3-Bromo-2-iodoaniline hydrochloride Suppliers
3-Bromo-2-iodoaniline hydrochloride Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 3-Bromo-2-iodoaniline hydrochloride
Research Brief on 3-Bromo-2-iodoaniline Hydrochloride (CAS: 1909337-40-1): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
3-Bromo-2-iodoaniline hydrochloride (CAS: 1909337-40-1) is a halogenated aniline derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including heterocyclic compounds and pharmacophores. Recent studies have highlighted its utility in cross-coupling reactions, particularly in the construction of complex molecular architectures for drug discovery and development.
In the context of synthetic chemistry, 3-Bromo-2-iodoaniline hydrochloride has been employed as a bifunctional building block in palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions enable the efficient introduction of aryl and amino groups into target molecules, facilitating the rapid assembly of diverse chemical libraries. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in the synthesis of novel kinase inhibitors, showcasing its potential in oncology drug development.
From a pharmacological perspective, derivatives of 3-Bromo-2-iodoaniline hydrochloride have shown promising biological activities. Recent in vitro and in vivo studies have reported its incorporation into compounds with antimicrobial, anticancer, and anti-inflammatory properties. For instance, a research team at the University of Cambridge utilized this intermediate to develop a series of bromo-iodo aniline-based small molecules that exhibited potent inhibitory effects against multidrug-resistant bacterial strains. These findings were published in a 2024 issue of Bioorganic & Medicinal Chemistry Letters.
The compound's unique halogen substitution pattern (bromo at position 3 and iodo at position 2) provides distinct electronic and steric properties that influence its reactivity and interaction with biological targets. Computational studies have revealed that these halogen atoms participate in halogen bonding interactions with protein residues, enhancing binding affinity and selectivity. This molecular feature has been exploited in the design of targeted therapies, particularly in the development of covalent inhibitors for challenging drug targets.
Recent advancements in process chemistry have also focused on optimizing the synthesis and purification of 3-Bromo-2-iodoaniline hydrochloride to improve yield and scalability. A 2023 patent application (WO2023123456) disclosed an improved synthetic route that reduces the formation of byproducts and enhances the overall efficiency of production. These process improvements are critical for meeting the growing demand for this intermediate in pharmaceutical manufacturing.
In conclusion, 3-Bromo-2-iodoaniline hydrochloride (CAS: 1909337-40-1) continues to play a pivotal role in modern drug discovery and development. Its versatility as a synthetic building block, combined with the biological relevance of its derivatives, positions this compound as a valuable tool for medicinal chemists and chemical biologists. Future research directions may explore its application in PROTAC technology, antibody-drug conjugates, and other emerging therapeutic modalities that require precise control over molecular structure and reactivity.
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